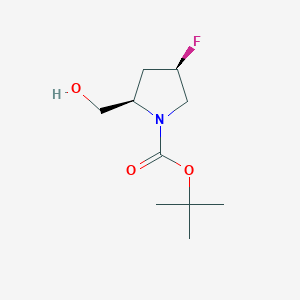

tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

説明

This compound (CAS: 1174020-49-5 ) is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate protecting group, a hydroxymethyl substituent at the 2-position, and a fluorine atom at the 4-position. Its stereochemistry (2R,4R) is critical for its molecular interactions, particularly in medicinal chemistry, where such scaffolds are used as intermediates in drug discovery. The fluorine atom enhances metabolic stability and influences lipophilicity, while the hydroxymethyl group provides a site for further functionalization .

特性

IUPAC Name |

tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEMZCLHRRRKGF-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Copper-Mediated Difluoromethylation

A pivotal step involves introducing the fluorine atom at the 4-position. In one approach, protected 4-hydroxypyrrolidine derivatives undergo difluoromethylation using 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile at 45°C with copper(I) iodide as a catalyst. This method achieves yields exceeding 90% while preserving stereochemistry.

Mechanistic Insight : The reaction proceeds via a radical pathway, where CuI facilitates the generation of difluoromethyl radicals, which subsequently abstract hydrogen from the pyrrolidine substrate.

Nucleophilic Fluorination with Potassium Fluoride

Alternative routes employ nucleophilic fluorination using KF in the presence of crown ethers. For example, tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate reacts with DAST (diethylaminosulfur trifluoride) to yield the 4-fluoro derivative, though with moderate stereochemical control.

Table 2: Comparative Fluorination Methods

| Method | Reagents | Yield (%) | Stereopurity (%) |

|---|---|---|---|

| Difluoromethylation | CuI, FSO₂CF₂CO₂H | 92 | >99 |

| Nucleophilic Fluorination | DAST, KF, 18-crown-6 | 75 | 85 |

Hydroxymethyl Group Introduction and Functionalization

The hydroxymethyl group at the 2-position is introduced via reduction of ester intermediates. For instance, methyl esters (4n-q ) are reduced using NaBH₄ in THF, yielding hydroxymethyl derivatives with >95% retention of configuration. Subsequent Boc protection under standard conditions (Boc₂O, TEA) furnishes the final product.

Critical Step : The reduction must be conducted at low temperatures (-10°C) to prevent epimerization at the 2-position.

Purification and Characterization

Purification via flash chromatography (hexane/EtOAc gradients) and characterization by NMR, NMR, and mass spectrometry are universally reported. For example:

-

NMR (CDCl₃) : δ 4.64–4.18 (m, 4H, pyrrolidine CH₂), 3.79–3.43 (m, 2H, hydroxymethyl).

-

MS (ES-API) : m/z = 219.25 [M+H]⁺, consistent with the molecular formula C₁₀H₁₈FNO₃.

Industrial-Scale Considerations

Large-scale syntheses (>100 g) employ continuous flow systems for difluoromethylation to enhance safety and efficiency. Pilot studies demonstrate a 20% reduction in reaction time and improved yield consistency compared to batch processes .

化学反応の分析

tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another.

科学的研究の応用

tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.

Industry: It is used in the production of fine chemicals and specialty materials

作用機序

The mechanism of action of tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

The table below highlights key structural and functional differences between the target compound and analogs:

Key Observations:

- Fluorine vs.

- Cyanogroup (4-position): The cyano-substituted analog (2166289-56-9) offers reactivity for further functionalization (e.g., reduction to amines or hydrolysis to carboxylic acids) .

- Hydrophobic Modifications : Compounds like those in incorporate 4-octylphenyl chains, enhancing lipophilicity for membrane-targeted applications.

Stereochemical and Conformational Differences

- Diastereomers : The (2R,4R) configuration in the target compound contrasts with (2S,4S) or (2R,4S) isomers, which exhibit distinct spatial arrangements affecting receptor binding. For example, (2S,4S)-configured analogs in showed altered anticancer activity due to steric clashes in target binding pockets.

- Impact of Fluorine: Fluorine’s electronegativity induces dipole interactions and alters ring puckering, as seen in NOE studies of similar fluorinated pyrrolidines .

Pharmacological and Physicochemical Properties

生物活性

tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is an organic compound with significant potential in biological applications, particularly as a beta-3 adrenergic receptor agonist. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H19FN2O2

- Molecular Weight : 219.25 g/mol

- CAS Number : 869527-51-5

- Appearance : White to light yellow solid powder

The compound features a chiral structure with two stereocenters at the 2R and 4R positions, which may influence its biological interactions and efficacy.

The primary mechanism of action for tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with the beta-3 adrenergic receptors. Activation of these receptors is associated with increased energy expenditure and enhanced lipid metabolism, making this compound a candidate for obesity treatment and metabolic disorder therapies.

Biological Activity

Research indicates that this compound exhibits notable biological activity as a beta-3 adrenergic receptor agonist. In vitro studies have shown that related hydroxymethyl pyrrolidines can influence metabolic pathways, suggesting potential therapeutic applications in metabolic diseases.

Comparative Biological Activity Table

| Compound Name | Receptor Target | Biological Activity | Reference |

|---|---|---|---|

| tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Beta-3 adrenergic receptor | Agonist activity linked to metabolic regulation | |

| tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | Unknown | Potentially similar structural activity | |

| tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Unknown | Structural analog with different functional group |

Synthesis and Research Applications

The synthesis of tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves several steps of organic reactions. Common methods include:

- Starting Materials : Appropriate precursors are selected for the synthesis.

- Reagents and Catalysts : Specific reagents like potassium permanganate or lithium aluminum hydride may be used for oxidation or reduction processes.

- Final Product Isolation : The final compound is isolated through crystallization or other purification techniques.

This compound serves as an intermediate in various organic syntheses and is being investigated for its role in enzyme mechanisms and protein-ligand interactions.

Q & A

Q. How does the fluorine substituent impact metabolic stability and pharmacokinetics?

- Methodology :

- Microsomal Assays : Compare metabolic half-lives of fluorinated vs. non-fluorinated analogs .

- Radioisotope Tracing : F-labeled derivatives for in vivo PET imaging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。